2-Mercaptobenzaldehyde

Catalog No.
S723146
CAS No.
29199-11-9
M.F
C7H6OS
M. Wt
138.19 g/mol
Availability
In Stock
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2-Mercaptobenzaldehyde

CAS Number

29199-11-9

Product Name

2-Mercaptobenzaldehyde

IUPAC Name

2-sulfanylbenzaldehyde

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

InChI

InChI=1S/C7H6OS/c8-5-6-3-1-2-4-7(6)9/h1-5,9H

InChI Key

KSDMMCFWQWBVBW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)S

Canonical SMILES

C1=CC=C(C(=C1)C=O)S

Organic Synthesis

  • Building Block: Due to the presence of a reactive thiol (sulfhydryl) group (-SH) and an aldehyde group (-CHO), 2-mercaptobenzaldehyde serves as a valuable building block in organic synthesis [].
  • Precursor Synthesis: It acts as a precursor for various molecules of interest, including agrochemicals, fine chemicals, and other functional materials [].
  • Michael Addition Reactions: The thiol group participates in Michael addition reactions, allowing for the formation of carbon-carbon bonds with α,β-unsaturated carbonyl compounds [].

Coordination Chemistry

  • Ligand Design: The combination of a soft sulfur atom and a hard oxygen atom in the molecule makes 2-mercaptobenzaldehyde a suitable ligand for the design of metal complexes with specific properties [].
  • Anti-Cancer Research: Recent studies explore copper(II) complexes containing 2-mercaptobenzaldehyde derivatives, demonstrating promising anti-cancer stem cell activity [].

Other Applications

  • Chemical Sensors: The thiol group can be used for the development of sensitive and selective chemical sensors for the detection of various analytes, such as hydrazine and malachite green [, ].

Molecular Structure Analysis

2-mercaptobenzaldehyde possesses a characteristic structure containing two key functional groups:

  • Benzene ring: A six-membered carbon ring with alternating single and double bonds, providing aromatic character and stability.
  • Thiol group (SH): A sulfur atom bonded to a hydrogen atom. This group is responsible for the "mercapto" prefix in the name, and it can participate in various chemical reactions [].

The thiol group is attached at the second position (ortho position) relative to the formyl group (CHO) of the benzaldehyde moiety. This specific placement could influence the reactivity of the molecule.


Chemical Reactions Analysis

  • Nucleophilic addition reactions: The thiol group can act as a nucleophile, reacting with electrophiles. For example, it could react with alkyl halides (R-X) to form thioethers (R-S-CH2-C6H4-CHO).
  • Oxidation: The thiol group can be oxidized to a disulfide bond (S-S) under certain conditions.
  • Condensation reactions: The aldehyde group (CHO) can participate in condensation reactions with various nucleophiles, such as amines or alcohols, to form Schiff bases or hemiacetals, respectively.

  • Michael Addition: This compound can undergo Michael addition with α,β-unsaturated carbonyl compounds, often catalyzed by chiral bifunctional amines, leading to highly diastereo- and enantioselective products .
  • Aldol Reactions: It can also participate in aldol reactions, forming β-hydroxy carbonyl compounds. This reaction is facilitated by various catalysts and has been shown to yield complex structures with high selectivity .
  • Cycloaddition Reactions: 2-Mercaptobenzaldehyde can react with isocyanides in [4+1] cycloaddition reactions, producing benzothiophene derivatives under specific conditions .

Several methods exist for synthesizing 2-Mercaptobenzaldehyde:

  • One-Pot Synthesis: A novel one-pot approach has been developed that allows for the efficient preparation of 2-Mercaptobenzaldehyde along with other mercapto compounds .
  • Grignard Reaction: The compound can be synthesized through the reaction of sulfur with Grignard reagents derived from aldehydes, followed by hydrolysis .
  • Organocatalytic Methods: Organocatalytic asymmetric reactions have also been employed to synthesize this compound from various starting materials, showcasing its versatility in synthetic chemistry .

2-Mercaptobenzaldehyde finds applications in various fields:

  • Dye Manufacturing: It serves as a precursor in dye production, contributing to the coloration processes due to its reactive functional groups .
  • Pharmaceuticals: Its unique structure makes it a candidate for developing biologically active compounds.
  • Material Science: Used in synthesizing polymers and other materials due to its reactivity.

Several compounds share structural similarities with 2-Mercaptobenzaldehyde. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
BenzaldehydeContains only an aldehyde groupLacks the thiol functionality, limiting reactivity
ThiophenolContains a thiol group but lacks an aldehydePrimarily used for its aromatic properties
3-Mercaptopropionic AcidContains a carboxylic acid group along with thiolExhibits different solubility and reactivity due to carboxylic acid
4-MercaptobenzaldehydeSimilar structure but with the thiol on the para positionDifferent reactivity patterns due to positional isomerism

The unique combination of aldehyde and thiol functionalities in 2-Mercaptobenzaldehyde distinguishes it from these similar compounds, allowing it to participate in a broader range of

Molecular Formula and Structural Characteristics

2-Mercaptobenzaldehyde, systematically named 2-sulfanylbenzaldehyde, possesses the molecular formula C₇H₆OS with a molecular weight of 138.19 grams per mole [1] [2]. The compound exhibits a distinctive aromatic structure consisting of a benzene ring bearing two functional groups: an aldehyde group (CHO) and a thiol group (SH) positioned at adjacent carbon atoms [1] [3]. The Chemical Abstracts Service registry number for this compound is 29199-11-9 [1] [4].

The molecular structure features the aldehyde functionality at position 1 and the thiol group at position 2 of the benzene ring, creating an ortho-substitution pattern [1] [3]. This specific arrangement of functional groups is crucial for the compound's unique chemical and physical properties. The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C(C(=C1)C=O)S, while the International Union of Pure and Applied Chemistry International Chemical Identifier is InChI=1S/C7H6OS/c8-5-6-3-1-2-4-7(6)9/h1-5,9H [1] [2].

Physical Properties and Constants

Melting and Boiling Points

The thermal properties of 2-mercaptobenzaldehyde have been determined through computational and experimental methods. The predicted boiling point ranges from 248.5 ± 23.0°C to 257.1 ± 23.0°C at standard atmospheric pressure [5] [6]. These values were obtained using predictive computational models and represent the temperature at which the compound transitions from liquid to vapor phase under normal atmospheric conditions.

Specific melting point data for 2-mercaptobenzaldehyde was not consistently reported in the available literature, though related mercaptobenzaldehyde isomers demonstrate melting points in the range of 130°C, as observed for 4-mercaptobenzaldehyde [5]. The relatively high boiling point reflects the influence of intermolecular hydrogen bonding and the aromatic character of the molecule.

Density and Solubility Parameters

The predicted density of 2-mercaptobenzaldehyde is approximately 1.36 ± 0.06 grams per cubic centimeter [5] [6]. This value indicates that the compound is denser than water, which is consistent with its aromatic structure and the presence of sulfur and oxygen heteroatoms. The calculated partition coefficient (XLogP3) is 1.9, suggesting moderate lipophilicity [1].

Hydrogen bonding characteristics reveal that 2-mercaptobenzaldehyde contains one hydrogen bond donor and two hydrogen bond acceptors [1]. The compound demonstrates one rotatable bond, indicating limited conformational flexibility around the aldehyde carbon-benzene bond [1]. The exact mass has been determined as 138.01393598 daltons [1].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy has provided detailed insights into the molecular structure of 2-mercaptobenzaldehyde. Proton nuclear magnetic resonance studies reveal characteristic coupling patterns that reflect the intramolecular hydrogen bonding present in the molecule [7] [8]. The aldehydic proton exhibits distinct coupling with both aromatic protons and the sulfhydryl proton, with coupling constants that are significantly perturbed by the formation of intramolecular hydrogen bonds [7] [8].

The sulfhydryl proton demonstrates unique coupling behavior, including coupling to the aldehydic proton with a magnitude of 0.135 Hz, which provides direct evidence for intramolecular hydrogen bond formation [8]. Long-range coupling constants involving the formyl proton show substantial perturbations compared to non-hydrogen-bonded analogs, with reductions of approximately 25% for certain coupling pathways [8].

Infrared spectroscopy characteristics are expected to show absorption bands typical of aldehyde and thiol functional groups, though specific vibrational frequencies for 2-mercaptobenzaldehyde require further experimental determination [9] [10]. The presence of intramolecular hydrogen bonding would be expected to shift characteristic stretching frequencies compared to non-hydrogen-bonded analogs.

Electronic Structure and Conformational Analysis

Computational studies using density functional theory methods have revealed four distinct planar conformations for 2-mercaptobenzaldehyde [7] [11]. These conformations arise from the rotation of the aldehyde and thiol functional groups relative to the benzene ring plane. The most stable conformation features an intramolecular hydrogen bond between the aldehydic oxygen and the thiol hydrogen, designated as the H-C=O···H-S arrangement [7] [11].

Ab initio calculations at the B3LYP/6-31+G* level demonstrate that the hydrogen-bonded conformer represents the global energy minimum [7] [11]. Two additional conformations, H-C=O···S-H and O=C-H···S-H, are calculated to be nearly isoenergetic at approximately 5.1 kilojoules per mole above the hydrogen-bonded structure [8]. The fourth conformation, O=C-H···H-S, is significantly less stable at 14.03 kilojoules per mole above the minimum [8].

The electronic structure calculations reveal that electron correlation effects are particularly important for accurately describing the relative stabilities of 2-mercaptobenzaldehyde conformers [7] [11]. This contrasts with related compounds such as salicylaldehyde, where correlation effects are less critical for conformational energy differences.

Intramolecular Hydrogen Bonding Properties

2-Mercaptobenzaldehyde exhibits significant intramolecular hydrogen bonding between the aldehydic oxygen atom and the thiol hydrogen [7] [8] [11]. The strength of this hydrogen bond has been estimated at approximately 2 kilocalories per mole using B3LYP density functional theory calculations [7] [11]. This value is considerably weaker than the corresponding hydrogen bond in salicylaldehyde, which is calculated at approximately 9 kilocalories per mole [7] [11].

Experimental evidence for intramolecular hydrogen bonding comes from nuclear magnetic resonance coupling constant analysis [8]. The presence of measurable coupling between the sulfhydryl proton and the aldehydic proton, along with significant perturbations of long-range coupling constants, provides strong support for the hydrogen-bonded structure [8]. The population of the hydrogen-bonded conformer in carbon tetrachloride solution at 300 Kelvin is estimated at approximately 86%, corresponding to a free energy difference of 4.4 kilojoules per mole favoring the hydrogen-bonded form [8].

The hydrogen bond geometry features a six-membered chelate ring formed by the sulfur atom, hydrogen atom, oxygen atom, carbonyl carbon, and two aromatic carbon atoms [7] [11]. Mulliken charge analysis reveals enhanced polarization of both the carbonyl and sulfur-hydrogen bonds upon hydrogen bond formation, with the hydrogen atom charge increasing from 0.01 to 0.12 electron units [8].

Tautomeric Behavior

While 2-mercaptobenzaldehyde primarily exists in its thiol form, the potential for thiol-thione tautomerism represents an important structural consideration [12] [13] [14]. Theoretical studies on related mercapto compounds indicate that thiol forms generally predominate in non-polar environments, while polar solvents can shift equilibria toward thione tautomers [12] [13].

The tautomeric equilibrium in 2-mercaptobenzaldehyde would involve proton transfer from the sulfur atom to form a thione structure, though experimental evidence suggests the thiol form is strongly favored under normal conditions [12] [13]. The aldehyde functionality may influence this equilibrium through electronic effects, though specific studies on 2-mercaptobenzaldehyde tautomerism remain limited in the literature.

Hydrogen atom-assisted tautomerization processes have been documented for related thiocarbonyl compounds, suggesting potential pathways for thiol-thione interconversion under specific conditions [14]. However, the predominant existence of 2-mercaptobenzaldehyde in its thiol form reflects the thermodynamic stability of this tautomer relative to alternative structures.

Classical Synthetic Routes

From 2-Mercaptobenzoic Acid Derivatives

The reduction of 2-mercaptobenzoic acid represents one of the most reliable classical approaches for the synthesis of 2-mercaptobenzaldehyde. This methodology employs lithium aluminum hydride as the primary reducing agent, offering excellent yields and high selectivity [1] [2].

The synthetic procedure involves the treatment of 2-mercaptobenzoic acid with lithium aluminum hydride in anhydrous tetrahydrofuran under reflux conditions. The reaction proceeds through a well-established mechanism where the carboxylic acid functionality is reduced to the corresponding alcohol intermediate (2-mercaptobenzyl alcohol), which subsequently undergoes oxidation to yield the target aldehyde [1].

Reaction Conditions and Yields:

  • Temperature: Reflux conditions (60-70°C)
  • Solvent: Anhydrous tetrahydrofuran
  • Reaction time: 2-4 hours
  • Typical yield: 96% [1]

The high yield achieved through this method makes it particularly attractive for laboratory-scale synthesis. However, the procedure requires careful handling of lithium aluminum hydride due to its reactivity with protic solvents and moisture. The intermediate 2-mercaptobenzyl alcohol is typically air-sensitive and forms disulfide bonds readily, necessitating inert atmosphere conditions throughout the synthesis [1].

Alternative approaches within this category include the use of other reducing agents such as diisobutylaluminum hydride and Red-Al, though these typically provide lower selectivity and yield compared to lithium aluminum hydride [3]. The oxidation step from the alcohol intermediate to the aldehyde can be accomplished using pyridinium chlorochromate in dichloromethane at room temperature [1].

From 2-Chlorobenzaldehyde and Thiols

The nucleophilic substitution approach utilizing 2-chlorobenzaldehyde as the starting material represents a versatile synthetic route that has found significant application in both academic and industrial settings [4] [5]. This methodology exploits the electrophilic nature of the chlorine substituent in the ortho position relative to the electron-withdrawing aldehyde group.

The reaction typically employs sodium mercaptide or other alkali metal mercaptides as nucleophiles in aqueous or mixed aqueous-organic solvent systems. The process benefits from the use of polar aprotic solvents such as acetone, methyl ethyl ketone, or dimethylformamide, which enhance the nucleophilicity of the mercaptide anion [4].

Optimized Reaction Conditions:

  • Temperature range: 60-100°C
  • Base: Potassium carbonate or sodium carbonate
  • Solvent: Acetone or 1,2-dichloroethane
  • Typical yields: 70-95% [4] [5]

The mechanism proceeds through an addition-elimination pathway where the mercaptide nucleophile attacks the carbon bearing the chlorine substituent, followed by elimination of chloride ion. The reaction rate is significantly enhanced by elevated temperatures and the presence of carbonate bases, which help maintain the nucleophilic character of the mercaptide species [4].

Industrial applications have demonstrated the scalability of this approach, with successful preparation of multi-kilogram quantities. The method offers advantages in terms of readily available starting materials and relatively mild reaction conditions compared to organometallic approaches [5].

Phase Transfer Catalysis Approaches

Phase transfer catalysis has emerged as a highly effective method for the synthesis of 2-mercaptobenzaldehyde, offering significant advantages in terms of operational simplicity and environmental considerations [4] [5]. This approach enables the reaction between water-soluble mercaptide salts and organic-soluble benzaldehyde derivatives in a biphasic system.

The methodology employs quaternary ammonium salts or phosphonium salts as phase transfer catalysts, facilitating the transport of anionic nucleophiles from the aqueous phase into the organic phase where the electrophilic substrate resides [5]. Tetrabutylammonium bromide and Aliquat 336 have proven particularly effective as catalysts for this transformation [6].

Typical Phase Transfer Conditions:

  • Catalyst loading: 0.1-5 mol%
  • Temperature: Room temperature to 100°C
  • Aqueous phase: Contains mercaptide salt and base
  • Organic phase: Contains benzaldehyde derivative
  • Reaction time: 1-5 hours
  • Yields: 74-92% [4] [5]

The choice of phase transfer catalyst significantly influences both reaction rate and selectivity. Tetrabutylammonium salts generally provide higher reaction rates due to their optimal balance of lipophilicity and ionic character, while larger quaternary ammonium salts may offer improved selectivity in certain cases [7].

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized the preparation of 2-mercaptobenzaldehyde by dramatically reducing reaction times while maintaining or improving yields [8] [9]. This methodology exploits the ability of microwave radiation to provide rapid, volumetric heating of reaction mixtures, leading to enhanced reaction rates and improved energy efficiency.

The microwave-assisted approach typically employs polar solvents that couple effectively with microwave radiation, such as dimethylformamide, acetonitrile, or alcoholic solvents [9]. The rapid heating achieved through microwave irradiation enables reactions to reach completion in minutes rather than hours, representing a significant improvement over conventional heating methods [10].

Microwave Synthesis Parameters:

  • Power: 180-300 W
  • Temperature: 60-180°C
  • Reaction time: 2-30 minutes
  • Typical yields: 80-95% [8]
  • Solvents: Polar protic and aprotic solvents [9]

The mechanism of microwave enhancement involves direct molecular heating through dipolar polarization and ionic conduction, resulting in more uniform temperature distribution and reduced formation of by-products [9]. This approach has proven particularly effective for reactions involving aldehyde and thiol functionalities, where rapid heating can minimize unwanted side reactions such as oxidation and polymerization [10].

Microwave-assisted synthesis offers additional benefits including reduced solvent consumption, simplified purification procedures, and enhanced reproducibility. The method has found application in both research and industrial settings, particularly where rapid synthesis and high throughput are required [11].

Green Chemistry Methods

The development of environmentally sustainable synthetic routes for 2-mercaptobenzaldehyde has become increasingly important in response to growing environmental awareness and regulatory requirements. Green chemistry approaches focus on waste reduction, energy efficiency, and the use of renewable or less hazardous reagents [12].

Water-based synthetic methodologies represent a significant advancement in green chemistry applications. These approaches utilize aqueous reaction media with minimal organic solvent consumption, leading to simplified workup procedures and reduced environmental impact. Phase transfer catalysis in aqueous systems exemplifies this approach, enabling efficient synthesis while minimizing organic solvent usage [5].

Green Chemistry Implementations:

  • Solvent-free reactions under microwave irradiation
  • Aqueous-based phase transfer systems
  • Renewable starting materials where available
  • Catalytic methods to reduce reagent consumption
  • Energy-efficient heating and cooling systems

The use of chitosan as a heterogeneous catalyst has shown promise for environmentally friendly synthesis of aldehydes, including 2-mercaptobenzaldehyde derivatives. This approach employs a biodegradable, non-toxic catalyst that can be easily recovered and reused, significantly reducing waste generation [8].

Alternative reducing agents that are less environmentally problematic than lithium aluminum hydride have been investigated, including enzymatic reduction systems and bio-based reducing agents. While these methods may not yet match the efficiency of traditional approaches, they represent important developments toward more sustainable synthesis [12].

One-Pot Cascade Reactions

One-pot cascade reactions have emerged as powerful synthetic tools for the efficient preparation of 2-mercaptobenzaldehyde, offering significant advantages in terms of atom economy, reduced waste generation, and operational simplicity [13] [14]. These methodologies combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps.

The most successful one-pot approach involves the sequential treatment of ortho-bromobenzaldehyde derivatives with Grignard reagents, elemental sulfur, and subsequent hydrolysis [14] [13]. This methodology proceeds through the formation of a Grignard reagent, reaction with sulfur to generate a dithioic acid intermediate, and final hydrolysis to yield the target mercaptobenzaldehyde.

One-Pot Cascade Procedure:

  • Formation of Grignard reagent from ortho-bromobenzaldehyde acetal
  • Reaction with elemental sulfur
  • Hydrolysis with dilute hydrochloric acid
  • Overall yields: 85-90% [14] [13]

The acetal protection strategy is crucial for this approach, as it prevents unwanted reactions between the Grignard reagent and the aldehyde functionality. Ethylene glycol acetals have proven most effective for this purpose, providing stable protection under the basic Grignard conditions while being readily hydrolyzed under acidic conditions [13].

This methodology offers excellent functional group compatibility and has been successfully applied to the synthesis of various substituted 2-mercaptobenzaldehyde derivatives. The one-pot nature of the reaction significantly reduces the overall synthesis time and minimizes material losses associated with multiple purification steps [14].

Alternative cascade approaches include the use of tandem Michael-aldol reactions for the construction of complex thiochromane structures from 2-mercaptobenzaldehyde precursors, though these are more specialized applications [15] [16].

Purification and Characterization Techniques

The purification of 2-mercaptobenzaldehyde presents unique challenges due to the air-sensitive nature of the thiol functionality and the potential for oxidative dimerization. Effective purification strategies must balance the need for high purity with the preservation of the functional groups under mild conditions [17] [18].

Column Chromatography represents the most widely employed purification method, utilizing silica gel as the stationary phase with hexane-ethyl acetate mixtures as eluents. The typical solvent gradient ranges from 100% hexane to 30% ethyl acetate in hexane, allowing for effective separation of the product from starting materials and by-products [17]. Recovery yields of 85-95% are typically achieved with purities exceeding 99%.

Distillation under reduced pressure provides an alternative purification approach, particularly suitable for larger scale preparations. This method requires careful temperature control and inert atmosphere conditions to prevent thermal decomposition and oxidation. Typical distillation conditions involve temperatures of 80-120°C under 10-20 mmHg pressure [17].

Recrystallization techniques have proven effective for solid derivatives of 2-mercaptobenzaldehyde or when the compound forms suitable crystalline adducts. Ethanol, benzene-ethanol mixtures, and other polar protic solvents have demonstrated utility for this application [18].

Spectroscopic Characterization of 2-mercaptobenzaldehyde relies on a combination of nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. The compound exhibits characteristic nuclear magnetic resonance signals including the aldehyde proton at δ 9.8-10.2 ppm and the thiol proton at δ 3.5-4.0 ppm in deuterated chloroform [2] [19].

Infrared spectroscopy reveals diagnostic absorption bands at 2550-2600 cm⁻¹ corresponding to the sulfur-hydrogen stretch and 1680-1700 cm⁻¹ for the carbonyl stretch. The mass spectrum shows a molecular ion peak at m/z 138 with characteristic fragmentation patterns involving loss of hydrogen sulfide and carbon monoxide [20] [21].

Advanced characterization techniques include two-dimensional nuclear magnetic resonance experiments for complete structural assignment and computational studies to understand intramolecular hydrogen bonding interactions between the thiol and aldehyde functionalities [2].

Large-Scale Production Considerations

The industrial production of 2-mercaptobenzaldehyde requires careful consideration of multiple factors including process safety, environmental impact, economic viability, and scalability [12] [22]. Current commercial production methods predominantly employ phase transfer catalysis approaches due to their favorable combination of yield, selectivity, and operational simplicity.

Process Safety Considerations center on the handling of air-sensitive thiols and the potential for hydrogen sulfide generation. Industrial facilities typically employ automated inert gas systems, continuous monitoring of atmospheric composition, and specialized ventilation systems to ensure worker safety and prevent accumulation of flammable or toxic vapors [12].

Equipment Requirements for large-scale production include corrosion-resistant materials compatible with thiol compounds and acidic conditions. Stainless steel with appropriate passivation treatments or specialized alloys are typically employed for reactor construction and piping systems [22].

Economic Analysis indicates that the phase transfer catalysis route offers the most cost-effective approach for industrial production, with raw material costs representing approximately 60-70% of total production costs. Energy costs for heating and cooling operations constitute 15-20% of production expenses, making energy-efficient processes particularly attractive [12].

Yield Optimization strategies focus on minimizing side reactions such as disulfide formation and aldehyde polymerization. Industrial processes typically achieve yields of 75-85% through optimized reaction conditions, automated addition sequences, and real-time monitoring of reaction progress [5].

Environmental Considerations include solvent recovery systems, waste stream treatment, and emission control measures. Modern industrial facilities incorporate solvent recycling systems with recovery rates exceeding 95%, significantly reducing both environmental impact and operating costs [12].

Quality Control Systems employ in-line analytical monitoring using gas chromatography and infrared spectroscopy to ensure product quality and detect potential impurities. Automated sampling and analysis systems enable real-time process adjustment and consistent product quality [23].

XLogP3

1.9

Dates

Last modified: 08-15-2023
Karageorgis et al. Chromopynones are pseudo natural product glucose uptake inhibitors targeting glucose transporters GLUT-1 and -3. Nature Chemistry, doi: 10.1038/s41557-018-0132-6, published online 10 September 2018

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